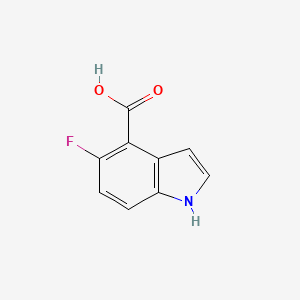

5-fluoro-1H-indole-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-fluoro-1H-indole-4-carboxylic Acid" is a fluorinated indole derivative, which is a class of heteroaromatic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 5-position of the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to enhanced biological activity or altered pharmacokinetics .

Synthesis Analysis

The synthesis of fluorinated indoles, such as 5-fluoro-1H-indole-4-carboxylic acid, can be achieved through various methods. One approach is the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor. This method has been shown to be effective for synthesizing monofluorinated indoles, including 2- and 3-fluoroindoles, by using Li2CO3 as a base at low temperatures . Another approach involves the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes, which allows for the synthesis of 5-fluoro-dihydroindolizines, indicating the versatility of fluorinated indole synthesis .

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the electronic distribution and reactivity of the molecule. In the case of 5-fluoroorotic acid, a related compound, different coordination modes with transition metals have been observed, demonstrating the ability of the fluorinated heteroaromatic to act as a ligand and form complexes with metals such as Ni(II), Cu(II), and Zn(II) .

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions due to their unique electronic properties. The presence of fluorine can enhance the acidity of adjacent protons, influence the site of electrophilic substitution, and affect the overall reactivity of the molecule. For instance, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids involves a dual C-F bond cleavage in a trifluoromethyl group, highlighting the reactivity of the C-F bond in synthetic transformations .

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the indole ring can significantly impact the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and potentially improve its membrane permeability. The physical properties such as melting point, boiling point, and solubility can also be affected by fluorination. The chemical stability and reactivity towards nucleophiles and electrophiles may be altered as well, which is important for the compound's potential as a pharmaceutical agent .

科学的研究の応用

Indole Synthesis Classification

Indole derivatives, including those related to 5-fluoro-1H-indole-4-carboxylic acid, play a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The classification of indole synthesis methods is instrumental in guiding synthetic chemists through various strategies for constructing the indole nucleus. This framework includes nine strategic approaches for indole synthesis, highlighting the diversity and complexity of methods available for constructing these biologically significant scaffolds. The synthesis of indoles is a foundational aspect of medicinal chemistry, allowing for the exploration of novel compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a cornerstone in the treatment of various cancers. The review on fluorine chemistry's contributions emphasizes the role of fluorinated compounds in enhancing the precision of cancer treatments. Methods for synthesizing 5-FU and its derivatives, including the incorporation of isotopes for studying drug metabolism and biodistribution, are crucial for optimizing cancer therapy. These developments underscore the importance of fluorinated compounds in medical research and their potential in improving treatment outcomes for cancer patients (Gmeiner, 2020).

Fluorinated Alternatives and Environmental Concerns

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been driven by environmental and health concerns. This review sheds light on the environmental releases, persistence, and potential human and ecological exposures to these fluorinated alternatives. Understanding the environmental and health impacts of these substances is critical for assessing risks and developing safer chemicals for industrial and commercial applications (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

The biodegradation of polyfluoroalkyl chemicals, which can transform into persistent perfluoroalkyl acids (PFAAs), is a significant environmental concern. This review discusses the microbial degradation of these chemicals, highlighting the potential for microbial processes to mitigate the environmental persistence and toxicity of PFAAs. Understanding the degradation pathways and factors influencing microbial activity is essential for developing strategies to manage and remediate environmental contamination by these substances (Liu & Avendaño, 2013).

Safety And Hazards

While specific safety and hazard information for 5-fluoro-1H-indole-4-carboxylic Acid was not found in the search results, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives is a promising area of future research .

特性

IUPAC Name |

5-fluoro-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHSZWSHYBDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-4-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。